molecular formula C8H7NO B195798 Oxindole CAS No. 59-48-3

Oxindole

Cat. No. B195798
CAS RN: 59-48-3
M. Wt: 133.15 g/mol
InChI Key: JYGFTBXVXVMTGB-UHFFFAOYSA-N
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Patent
US06706890B2

Procedure details

14.8 g of isatin (99 mmol, 98.2% purity) were initially charged into a 250 ml three-neck flask and 150 ml of 2-ethylhexanol were added. 6.0 g of hydrazine hydrate (117 mmol; 98% purity) were added with stirring. The reaction mixture was heated to 90° C. for 15 min to form the isatin hydrazone (yellow suspension). The water of reaction was azeotropically removed at 90° C./100 mbar using 1-hexanol. 2.4 g of DABCO (21 mmol, 98%) were then added and the suspension heated to 130° C. for 2.5 h. After the end of the reaction (GC analysis: hydrazone 0.3 area %), 100 ml of 1-hexanol were distilled off (80° C./50 mbar). The remaining solution was cooled to 5° C., the precipitated solid filtered off and dried in a vacuum drying cupboard at 70° C. Altogether, 8.0 g of dry 2-oxindole product (light brown) were obtained which corresponded to an overall yield of 66.5%. Purity: 99.9 area %.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
2.4 g
Type
reactant
Reaction Step Two
[Compound]
Name
hydrazone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
reactant
Reaction Step Three
Yield
66.5%

Identifiers

REACTION_CXSMILES
[NH:1]1[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[C:3](=O)[C:2]1=NN.C1N2CCN(CC2)C1.C([OH:27])CCCCC>>[NH:1]1[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[CH2:3][C:2]1=[O:27]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1C(C(=O)C2=CC=CC=C12)=NN
Step Two
Name
Quantity
2.4 g
Type
reactant
Smiles
C1CN2CCN1CC2
Step Three
Name
hydrazone
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
100 mL
Type
reactant
Smiles
C(CCCCC)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
130 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was azeotropically removed at 90° C./100 mbar
DISTILLATION
Type
DISTILLATION
Details
were distilled off (80° C./50 mbar)
TEMPERATURE
Type
TEMPERATURE
Details
The remaining solution was cooled to 5° C.
FILTRATION
Type
FILTRATION
Details
the precipitated solid filtered off
CUSTOM
Type
CUSTOM
Details
dried in a vacuum
CUSTOM
Type
CUSTOM
Details
drying cupboard at 70° C

Outcomes

Product
Name
Type
product
Smiles
N1C(CC2=CC=CC=C12)=O
Measurements
Type Value Analysis
AMOUNT: MASS 8 g
YIELD: PERCENTYIELD 66.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.